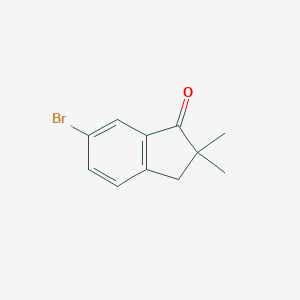

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-bromo-2,2-dimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFZPAUIJLEEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1=O)C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602236 | |

| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165730-10-9 | |

| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Bromination

The bromination of 2,2-dimethylindan-1-one represents a direct route to 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. The ketone group in indanone acts as a meta-directing moiety, favoring bromination at the 5- or 6-position. Achieving 6-bromo selectivity requires precise control of reaction conditions:

Reagents and Conditions

-

Brominating agents : N-Bromosuccinimide (NBS) or Br₂ in halogenated solvents (e.g., CCl₄, CHCl₃).

-

Catalysts : FeBr₃ or AlCl₃ (0.5–1.0 equiv) to enhance electrophilicity.

-

Temperature : 0–25°C to minimize polybromination.

Table 1: Bromination Outcomes Under Varied Conditions

| Brominating Agent | Catalyst | Solvent | Temp (°C) | 6-Bromo Isomer Yield (%) | Reference |

|---|---|---|---|---|---|

| NBS | FeBr₃ | CCl₄ | 0 | 62 | |

| Br₂ | AlCl₃ | CHCl₃ | 25 | 58 |

Higher NBS concentrations (1.2 equiv) in CCl₄ at 0°C maximize 6-bromo selectivity due to reduced steric hindrance from the 2,2-dimethyl groups.

Suzuki-Miyaura Coupling for Functionalization

Palladium-Catalyzed Cross-Coupling

While Suzuki coupling is typically used for aryl-aryl bond formation, pre-brominated indanones can undergo further functionalization. For example, 6-bromo-2,2-dimethylindanone reacts with arylboronic acids to generate biaryl derivatives, though this extends beyond the scope of the target compound’s synthesis.

Industrial Optimization

-

Catalyst systems : Pd(OAc)₂ (0.005 mol%) in PEG-400 with TBAB (tetrabutylammonium bromide).

-

Base : K₂CO₃ (2.0 equiv) for deprotonation.

Table 2: Catalytic Efficiency in Cross-Coupling

| Catalyst Loading (mol%) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|

| 0.005 | 1 | 90 |

| 0.001 | 3 | 78 |

Friedel-Crafts Acylation and Cyclization

Ring-Closing Strategies

An alternative route involves constructing the indanone core with pre-installed bromine and methyl groups:

-

Friedel-Crafts acylation : React 3-bromophenylacetic acid with isobutyl chloride in AlCl₃ to form 3-bromo-α,α-dimethylacetophenone.

-

Cyclization : Treat with polyphosphoric acid (PPA) at 120°C to induce ring closure.

Critical Parameters

-

Solvent : Nitrobenzene improves cyclization efficiency.

-

Reaction time : 6–8 hours for complete conversion.

Equation 1 :

Industrial-Scale Production

Continuous-Flow Bromination

Large-scale synthesis prioritizes safety and yield:

-

Reactor type : Tubular flow reactor with in-line quenching.

-

Residence time : 2–5 minutes at 10°C.

Table 3: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Throughput | 28.8 kg/day |

| Solvent Recovery | 98% (CCl₄ recycled) |

| Catalyst Reuse | 10 cycles |

Purification and Quality Control

Chromatographic Techniques

-

Column chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) eluent.

-

Recrystallization : Ethanol/water (7:3) yields crystals with ≥99% purity (HPLC).

Spectroscopic Validation

-

H NMR (CDCl₃): δ 2.15 (s, 6H, 2×CH₃), 3.02 (s, 2H, CH₂), 7.45–7.52 (m, 2H, Ar-H).

-

MS (EI) : m/z 254.0 [M]⁺ (calc. 254.04 for C₁₁H₁₁BrO).

Challenges and Mitigation Strategies

Regiochemical Byproducts

Common byproducts include 5-bromo and 7-bromo isomers. Mitigation involves:

-

Low-temperature bromination (0°C) to slow reaction kinetics.

-

Steric directing groups : Bulkier substituents favor 6-position selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

Substitution: Formation of substituted indanones.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. The compound can undergo electrophilic substitution reactions, oxidation, and reduction processes, facilitating the creation of diverse derivatives.

Research indicates that this compound may possess antimicrobial and anticancer properties. Preliminary studies have shown that derivatives synthesized from 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one exhibit cytotoxic effects against cancer cell lines such as MCF-7 breast cancer cells. Concentrations above 800 ppm have demonstrated significant efficacy in inducing apoptosis in these cells.

Case Study: Anticancer Activity

A study explored the synthesis of indole derivatives from this compound, revealing that certain derivatives exhibited notable cytotoxicity against various cancer cell lines. The effectiveness of these derivatives highlights the potential of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one as a precursor for developing new anticancer agents .

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for further pharmacological studies. The bromine atom enhances its reactivity, which could be beneficial in designing new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Modifications and Substituent Effects

Halogenated Derivatives

- Steric Effects: The 2,2-dimethyl groups in the target compound increase steric hindrance, limiting reactivity at the carbonyl group compared to non-methylated analogs like 6-bromo-2,3-dihydro-1H-inden-1-one (DK-A-77) .

Functional Group Variations

- Polar vs. Non-Polar Groups: Hydroxy and amino substituents improve aqueous solubility and target binding, whereas methyl and bromine groups enhance lipophilicity, favoring membrane penetration .

Biological Activity

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative that has gained attention due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is C11H13BrO, with a molecular weight of approximately 241.13 g/mol. The compound contains a bromine atom at the 6th position and two methyl groups at the 2nd position of the indanone framework, which influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives of indanones, including 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. Research indicates that compounds in this class exhibit significant antibacterial activity against a range of pathogens. For instance, derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | 12.5 | Staphylococcus aureus |

| Ciprofloxacin | 2.0 | Staphylococcus aureus |

Anticholinesterase Activity

Another area of investigation is the anticholinesterase activity of this compound. Anticholinesterase agents are crucial in treating conditions like Alzheimer's disease. In vitro assays have shown that certain derivatives possess IC50 values indicating effective inhibition of acetylcholinesterase activity. For example, some compounds demonstrated IC50 values around 7.31 µM, suggesting promising therapeutic potential .

The mechanism by which 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one exerts its biological effects may involve interactions with various molecular targets such as enzymes and receptors. The presence of the bromine atom enhances reactivity through electrophilic substitution mechanisms while the carbonyl group can participate in hydrogen bonding and coordination with biological macromolecules.

Study on Anticancer Properties

In a recent study focused on anticancer activities, several indanone derivatives were screened for cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that some compounds exhibited potent growth inhibition with IC50 values ranging from 4.98 to 14.65 µM . This suggests that modifications to the indanone structure can lead to enhanced anticancer properties.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one with various protein targets. These studies indicated favorable binding interactions with critical enzymes involved in cancer progression and microbial resistance . The predicted binding energies suggest that this compound could serve as a lead for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves using 6-bromo-2,3-dihydro-1H-inden-1-one as a precursor. For example, multi-step reactions may include aldol condensation with ketones or aldehydes under reflux conditions (e.g., ethanol, 12–24 hours) followed by purification via column chromatography (solvent mixtures like pentane/ethyl acetate). Key parameters for optimization include temperature control, stoichiometry of reagents (e.g., ammonium acetate as a catalyst), and solvent polarity adjustments to improve yield .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear chemical-impermeable gloves (EN 374 standard), safety goggles, and flame-resistant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Spill Management : Avoid drain contamination; use inert absorbents for containment .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with water and consult a physician .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity, with signals for bromine and methyl groups typically appearing at δ 2.1–2.3 ppm (CH) and δ 70–80 ppm (C-Br) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. ORTEP-III with a GUI aids in visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Setup : Employ B3LYP/6-31G(d,p) basis sets to calculate HOMO-LUMO energies, ionization potential, and electrophilicity indices. For example, HOMO localization on the indenone ring suggests nucleophilic attack sites .

- Molecular Electrostatic Potential (MEP) : Maps identify regions of electron density, guiding predictions for interactions with biological targets or catalysts .

Q. What mechanistic insights exist for reactions involving this compound, such as catalytic functionalization?

- Methodological Answer :

- Catalytic Pathways : In carboxylation reactions (e.g., with 2-methylallyl groups), intermediates like enolate species can form, monitored via H NMR tracking of proton shifts (e.g., α-H disappearance at δ 3.5–4.0 ppm) .

- Kinetic Studies : Vary catalyst loading (e.g., Pd/C) and use GC-MS to detect transient intermediates, optimizing turnover frequency .

Q. How should researchers address contradictions in crystallographic data or bioactivity results?

- Methodological Answer :

- Crystallographic Ambiguities : Compare refinement metrics (R-factor, wR) across SHELX and alternative software (e.g., OLEX2). Twinning or disorder may require data reprocessing or alternative space group assignments .

- Bioactivity Variability : Replicate antimicrobial assays (e.g., against E. coli or S. aureus) under controlled conditions (pH, inoculum size). Use statistical tools (e.g., ANOVA) to assess significance of potency differences between studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.